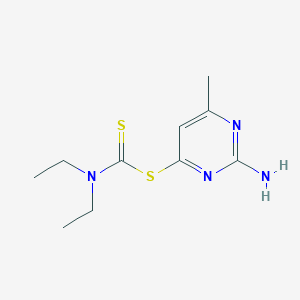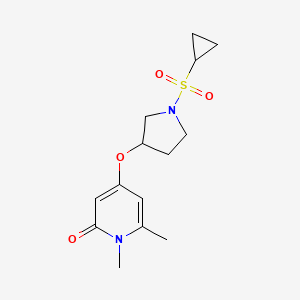
6-Brom-4-fluor-1H-indol-2-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-fluoro-1H-indole-2-carboxylic Acid is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by the presence of bromine and fluorine atoms, is of particular interest in synthetic organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities .
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-fluoro-1H-indole-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Wirkmechanismus
Target of Action
6-bromo-4-fluoro-1H-indole-2-carboxylic Acid, as an indole derivative, has been found to bind with high affinity to multiple receptors These receptors are the primary targets of this compound and play a crucial role in its biological activity
Mode of Action
The mode of action of 6-bromo-4-fluoro-1H-indole-2-carboxylic Acid involves its interaction with these targets. The compound binds to the receptors, leading to changes in the receptor’s function. This interaction can result in the inhibition or activation of the receptor, thereby altering the biochemical processes within the cell .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6-bromo-4-fluoro-1H-indole-2-carboxylic Acid may affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of 6-bromo-4-fluoro-1H-indole-2-carboxylic Acid’s action would depend on its specific targets and the biochemical pathways it affects. Given its potential biological activities, this compound could have a wide range of effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
6-bromo-4-fluoro-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . The compound’s interactions with biomolecules are primarily through binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity.
Cellular Effects
The effects of 6-bromo-4-fluoro-1H-indole-2-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been observed to modulate the activity of key signaling molecules, such as kinases and phosphatases, which play crucial roles in cell proliferation and apoptosis . Additionally, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Molecular Mechanism
At the molecular level, 6-bromo-4-fluoro-1H-indole-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, the compound may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction . Alternatively, it may activate other enzymes by inducing conformational changes that enhance their catalytic efficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-bromo-4-fluoro-1H-indole-2-carboxylic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-bromo-4-fluoro-1H-indole-2-carboxylic acid in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of viral load . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without inducing toxicity.
Metabolic Pathways
6-bromo-4-fluoro-1H-indole-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may inhibit key enzymes in the glycolytic pathway, leading to altered glucose metabolism and energy production . Additionally, it can affect the levels of various metabolites, such as amino acids and nucleotides, by modulating the activity of enzymes involved in their synthesis and degradation.
Transport and Distribution
The transport and distribution of 6-bromo-4-fluoro-1H-indole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization . Once inside the cell, it may bind to cytoplasmic or nuclear proteins, affecting its distribution and accumulation in different cellular compartments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-fluoro-1H-indole-2-carboxylic Acid typically involves the bromination and fluorination of indole derivatives. One common method starts with the preparation of 1-bromo-4-ethyl-2-nitrobenzene, which is then reacted with a Grignard reagent to form the bromo-indole intermediate . This intermediate undergoes further functionalization to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and fluorination reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-4-fluoro-1H-indole-2-carboxylic Acid undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily participates in electrophilic substitution reactions.
Nucleophilic substitution: The presence of bromine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic substitution: Reagents such as sodium hydride and potassium tert-butoxide are often used.
Oxidation and reduction: Reagents like potassium permanganate and sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .
Vergleich Mit ähnlichen Verbindungen
- 6-Bromo-1H-indazole-4-carboxaldehyde
- 6-Bromo-4-ethyl-1H-indole-2-carboxylic Acid
- 5-Fluoro-1H-indole-2-carboxylic Acid
Comparison: Compared to these similar compounds, 6-Bromo-4-fluoro-1H-indole-2-carboxylic Acid is unique due to the simultaneous presence of both bromine and fluorine atoms on the indole ring. This dual substitution enhances its reactivity and potential biological activities, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
6-bromo-4-fluoro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-3,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKKISMQGBBMKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C(=O)O)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile](/img/structure/B2523242.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea](/img/structure/B2523246.png)
![N,N'-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide](/img/structure/B2523247.png)

![1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole](/img/structure/B2523249.png)
![N-(2,6-dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2523250.png)
![(Z)-ethyl 2-((5-chlorothiophene-2-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2523252.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-({[2,3'-bipyridine]-4-yl}methyl)propanamide](/img/structure/B2523254.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2523257.png)
![N-(4-acetylphenyl)-2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2523258.png)
![5-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2523259.png)
![1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride](/img/structure/B2523260.png)
![2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2523261.png)
